![molecular formula C15H12ClF3N2O2 B2734061 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide CAS No. 1797376-30-7](/img/structure/B2734061.png)

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

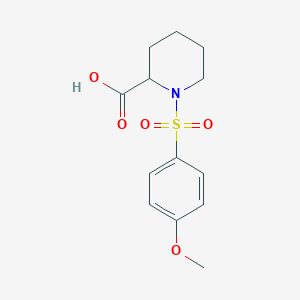

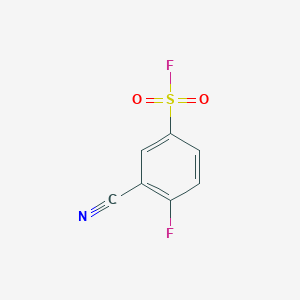

“N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide” is a chemical compound with the molecular formula C11H12ClF3N2O2S . It has an average mass of 328.738 Da and a monoisotopic mass of 328.026001 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chloro group. It also contains an ethyl chain attached to the pyridine ring through an ether linkage, and this ethyl group is further connected to a benzenecarboxamide moiety .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 436.5±45.0 °C at 760 mmHg, and a flash point of 217.8±28.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its polar surface area is 77 Å2, and it has a molar refractivity of 71.1±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Metal Complex Synthesis and Characterization

Researchers have explored the synthesis and characterization of metal complexes using pyridinecarboxamidato ligands, including derivatives similar to N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide. These compounds have shown potential as ethylene polymerization catalysts. For instance, the formation of nickel(II) complexes with pyridinecarboxamidato ligands demonstrated substantial partial positive charge at the nickel atom, indicating their utility in catalyzing ethylene to produce polymers (Lee, Bu, & Bazan, 2001).

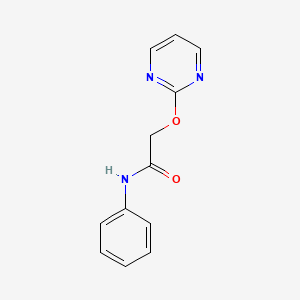

Supramolecular Chemistry

Studies on the structural features of compounds like this compound have led to the development of new supramolecular packing motifs. These motifs feature π-stacked rods encased in triply helical hydrogen bonded amide strands, suggesting innovative ways of organizing columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

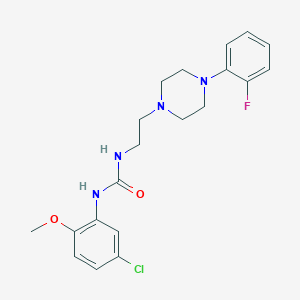

Targeted Drug Delivery

The chemical structure of this compound and its derivatives have been investigated for targeted drug delivery applications. Specifically, radioiodinated benzamides have been studied for their selectivity towards melanotic melanoma, showing high binding capacity and potential for scintigraphic imaging in nuclear medicine. These findings support the concept of selective, benzamide-mediated in vivo delivery of cytostatics in melanoma cells (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

Catalysis and Polymerization

Research has also focused on the role of similar compounds in catalysis and polymerization processes. For example, the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides demonstrated high efficiency, indicating potential applications in the synthesis of complex organic molecules (Wang & Widenhoefer, 2004).

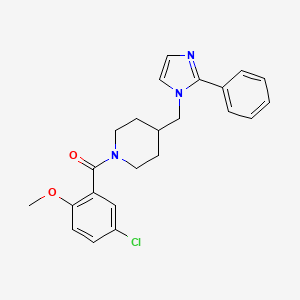

Diagnostic Imaging

The synthesis and preliminary biological evaluation of novel radioligands, such as [18F]IUR-1601, derived from this compound, have been investigated for use in diagnostic imaging. These compounds have shown high binding affinity and specificity, making them promising candidates for PET imaging to study receptor function in vivo (Gao, Wang, Glick-Wilson, Meyer, Peters, Territo, Green, Hutchins, Zarrinmayeh, & Zheng, 2018).

Eigenschaften

IUPAC Name |

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N2O2/c16-12-8-11(15(17,18)19)9-21-14(12)23-7-6-20-13(22)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQRFVNIYZKMCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2733978.png)

![2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2733980.png)

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2733981.png)

![N-(1-cyanocyclopentyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2733982.png)

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733994.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2733995.png)

![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B2734000.png)